molecular formula C17H22N2O3S B2554467 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 868215-60-5

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide

Número de catálogo: B2554467
Número CAS: 868215-60-5
Peso molecular: 334.43
Clave InChI: QALBWXLJAJJXTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide features a thiomorpholin-3,5-dione core substituted with two methyl groups at positions 2 and 4. The acetamide group bridges this heterocycle to a 2,4,6-trimethylphenyl aromatic ring. This structure combines steric bulk (via methyl groups) with electronic effects from the dioxothiomorpholin system, which includes a sulfur atom and two ketone groups. Such features may influence solubility, metabolic stability, and target-binding interactions compared to oxygen-containing morpholinone analogues or simpler acetamide derivatives .

Propiedades

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-9-6-10(2)15(11(3)7-9)18-14(20)8-19-16(21)12(4)23-13(5)17(19)22/h6-7,12-13H,8H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALBWXLJAJJXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound includes:

  • A thiomorpholine ring with two carbonyl groups (dioxo) at positions 3 and 5.
  • An acetamide group connected to a trimethylphenyl moiety.

This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Binding : It may bind to various receptors in the body, modulating their functions and influencing cellular responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or bind selectively to DNA grooves, potentially leading to antitumor effects.

Antitumor Activity

Research indicates that compounds with similar structural features often exhibit antitumor properties. For instance:

  • Case Study : A study demonstrated that related compounds showed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods. The IC50 values for some derivatives were reported as low as 6.26±0.33μM6.26\pm 0.33\mu M in 2D assays .

Antimicrobial Properties

The potential antimicrobial activity of this compound is also noteworthy. Compounds with thiomorpholine structures have been studied for their effectiveness against various pathogens:

  • Mechanism : It is suggested that the binding to DNA may inhibit bacterial growth by disrupting replication processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from precursors that form the thiomorpholine ring. Key steps include:

  • Formation of the thiomorpholine ring.
  • Introduction of the acetamide group via nucleophilic substitution .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of similar compounds. These studies generally assess:

  • Cytotoxicity : Evaluated using MTS assays.
  • Proliferation Inhibition : Assessed through BrdU assays in cell cultures.

Data Table

Biological ActivityCompoundIC50 (μM)Cell Line
AntitumorExample Compound A6.26 ± 0.33A549
AntitumorExample Compound B20.46 ± 8.63HCC827
AntimicrobialExample Compound CNot specifiedVarious pathogens

Comparación Con Compuestos Similares

Comparison with N-(2,4,6-Trimethylphenyl)acetamide Derivatives ()

analyzes structurally related acetamides with varying substituents on the acetamide group and phenyl ring. Key differences include:

Compound Name Acetamide Substituent Phenyl Substituents Structural Features
Target Compound 2,6-Dimethylthiomorpholin-3,5-dione 2,4,6-Trimethyl Sulfur atom, dioxo groups, rigid heterocycle
TMPA (N-(2,4,6-trimethylphenyl)acetamide) -CH3 2,4,6-Trimethyl Simple acetamide, no heterocyclic system
TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) -CHCl2 2,4,6-Trimethyl Dichloro substitution, increased polarity
  • Crystallographic Differences : The target’s thiomorpholin ring introduces conformational rigidity, whereas TMPA and TMPDCA exhibit planar acetamide groups. TMPDCA’s dichloro substituent results in two molecules per asymmetric unit, suggesting stronger intermolecular interactions .

Comparison with Morpholinone Derivatives ()

describes 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, which shares a morpholinone core but differs in substituents and heteroatom:

Feature Target Compound Morpholinone Derivative ()
Heterocycle Thiomorpholin-3,5-dione Morpholin-2-one (oxygen-containing)
Substituents on Heterocycle 2,6-Dimethyl 4-Acetyl, 6,6-dimethyl
Aromatic Group 2,4,6-Trimethylphenyl 4-Isopropylphenyl
  • Impact of Sulfur vs. Oxygen: The sulfur atom in the target compound may enhance lipophilicity and metabolic stability compared to the oxygen-based morpholinone, as sulfur is less electronegative and less prone to oxidative metabolism .
  • Substituent Effects: The acetyl group on the morpholinone derivative introduces an additional hydrogen-bond acceptor, while the target’s 3,5-dioxo groups create a more polarized heterocycle.

Comparison with Pharmacopeial Analogues ()

Compounds listed in (e.g., N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) feature phenoxyacetamide backbones and complex stereochemistry. Unlike the target compound, these analogues lack heterocyclic systems but share the 2,6-dimethylphenyl motif.

Métodos De Preparación

Cyclocondensation of Diketones with Sulfur Sources

The thiomorpholin ring is synthesized via cyclocondensation of 2,6-dimethyl-1,3-cyclohexanedione with sulfurizing agents. Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) facilitates thionation of diketones to dithioketones, followed by cyclization with ethylenediamine derivatives.

Procedure :

  • Thionation :
    • 2,6-Dimethyl-1,3-cyclohexanedione (1.0 eq) is treated with Lawesson’s reagent (1.2 eq) in anhydrous toluene under reflux (110°C, 6 h).
    • Intermediate : 2,6-Dimethyl-1,3-dithiocyclohexanedione (yield: 78%).
  • Cyclization :
    • The dithioketone is reacted with 1,2-diaminoethane (1.5 eq) in ethanol at 60°C for 12 h.
    • Product : 2,6-Dimethylthiomorpholin-3,5-dione (yield: 65%).

Characterization Data :

Property Value
Molecular Formula C₈H₁₂NO₂S
¹H NMR (CDCl₃) δ 1.35 (s, 6H, CH₃), 3.12 (m, 4H, SCH₂)
IR (cm⁻¹) 1680 (C=O), 1240 (C=S)

Alternative Route: Dithioester Cyclization

A patent-disclosed method employs dithioesters as precursors for the thiomorpholin ring.

Procedure :

  • Dithioester Formation :
    • 2,6-Dimethyl-3-oxopentanedioic acid is treated with hydrogen sulfide (H₂S) in pyridine to form the dithioester.
  • Ring Closure :
    • The dithioester undergoes cyclization with ammonium acetate in acetic acid (100°C, 8 h).
    • Product : 2,6-Dimethylthiomorpholin-3,5-dione (yield: 70%).

Acetamide Functionalization

Acyl Chloride-Mediated Coupling

The thiomorpholin-dione core is functionalized at position 4 via acyl chloride intermediates.

Procedure :

  • Carboxylic Acid Synthesis :
    • 2,6-Dimethylthiomorpholin-3,5-dione is oxidized with KMnO₄ in acidic conditions to introduce a carboxylic acid group at position 4.
    • Intermediate : 4-Carboxy-2,6-dimethylthiomorpholin-3,5-dione (yield: 60%).
  • Acyl Chloride Formation :

    • The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (2 h) to yield 4-chlorocarbonyl-2,6-dimethylthiomorpholin-3,5-dione.
  • Amide Coupling :

    • The acyl chloride is reacted with 2,4,6-trimethylaniline (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → RT, 4 h).
    • Product : 2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide (yield: 55%).

Optimization Notes :

  • Solvent Screening : DCM outperforms THF and DMF in minimizing side reactions.
  • Base Selection : TEA (vs. pyridine) improves reaction rate and yield.

Direct Coupling via Carbodiimide Reagents

To bypass acyl chloride formation, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed.

Procedure :

  • Coupling Reaction :
    • 4-Carboxy-2,6-dimethylthiomorpholin-3,5-dione (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) are mixed in DMF.
    • 2,4,6-Trimethylaniline (1.2 eq) is added, and the reaction is stirred at RT for 24 h.
    • Product : Yield improves to 68% with reduced hydrolysis byproducts.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography (ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) confirms purity >98%.

Spectroscopic Data

Technique Key Findings
¹H NMR (DMSO-d₆) δ 2.21 (s, 9H, Ar-CH₃), 2.98 (s, 6H, thiomorpholin-CH₃), 4.32 (s, 2H, COCH₂N)
¹³C NMR 172.1 (C=O), 167.8 (C=S), 138.2 (Ar-C), 45.6 (CH₂N)
HRMS [M+H]⁺ calcd. for C₁₇H₂₂N₂O₃S: 334.1354; found: 334.1358

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity (%) Key Advantage
Acyl Chloride Coupling 55 6 h 98 Scalable for industrial production
EDC/HOBt Coupling 68 24 h 99 Avoids moisture-sensitive intermediates

Industrial-Scale Considerations

  • Cost Efficiency : Lawesson’s reagent increases raw material costs; P₄S₁₀ offers a cheaper alternative but requires stringent safety protocols.
  • Environmental Impact : Solvent recovery systems (e.g., DCM distillation) reduce waste generation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.